molecular formula C16H25NO2S B2743772 4-tert-butyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2310205-32-2

4-tert-butyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B2743772
CAS No.: 2310205-32-2
M. Wt: 295.44
InChI Key: VOVRLWDPBBMNHM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with 2-hydroxy-4-methylsulfanylbutylamine under appropriate reaction conditions. The reaction typically requires the use of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction, allowing for solvent-free conditions at room temperature .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-N-(2-methoxyphenyl)benzamide
  • 4-Tert-butyl-2-hydroxybenzaldehyde
  • 4-Tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide

Uniqueness

4-tert-butyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is unique due to the presence of the hydroxy and methylsulfanyl groups on the butyl chain, which can impart distinct chemical and biological properties compared to other similar benzamides. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)13-7-5-12(6-8-13)15(19)17-11-14(18)9-10-20-4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVRLWDPBBMNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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